1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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Overview
Description
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a useful research compound. Its molecular formula is C18H19ClN2 and its molecular weight is 298.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, also known as MPTP, is a neurotoxin that primarily targets dopaminergic neurons in the substantia nigra of the brain . These neurons play a crucial role in the regulation of movement and reward.
Pharmacokinetics
It is known that mptp is lipophilic, allowing it to cross the blood-brain barrier . Once inside the brain, it is metabolized into MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes .
Result of Action
The result of MPTP’s action is the selective destruction of dopaminergic neurons in the substantia nigra. This leads to a significant reduction in the levels of dopamine in the striatum, a region of the brain involved in controlling movement. The loss of these neurons and the subsequent decrease in dopamine levels are associated with the symptoms of Parkinson’s disease .
Action Environment
The action of MPTP can be influenced by various environmental factors. For instance, elevated temperatures can enhance the neurotoxic effects of MPTP . Additionally, the presence of certain enzymes, such as MAO-B, can influence the metabolism of MPTP and thus its neurotoxic effects .
Properties
IUPAC Name |
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.ClH/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJLILSVJUIELV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.